The synthesis of AZD3147 involves several key steps that incorporate advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by coupling reactions.
The synthetic route emphasizes the importance of reaction conditions, including temperature control and solvent choice, which significantly influence yield and purity .
AZD3147 has a complex molecular structure characterized by its dual inhibition properties. The chemical structure can be represented as follows:
The structure features a quinoline core that is essential for its biological activity, with substituents that enhance its binding affinity to the mTOR complexes. The arrangement of functional groups within the molecule facilitates interactions with the ATP-binding sites of mTORC1 and mTORC2, which is crucial for its inhibitory action .
AZD3147 undergoes specific chemical reactions that are primarily focused on its interaction with mTOR complexes. The main reactions include:
These reactions highlight AZD3147's role as an effective therapeutic agent against cancers driven by aberrant mTOR signaling pathways .
The mechanism of action for AZD3147 involves several key processes:
AZD3147 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile of AZD3147, influencing its bioavailability and therapeutic effectiveness .
AZD3147 is primarily researched for its applications in oncology:
The potential applications extend beyond oncology into areas such as metabolic disorders where mTOR signaling plays a significant role .
The mammalian target of rapamycin (mTOR) functions as a central regulator of cell growth, proliferation, survival, and metabolism via two distinct complexes: mTORC1 and mTORC2. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous cancers, driving uncontrolled proliferation and therapeutic resistance. While mTORC1 regulates protein synthesis via S6K and 4E-BP1 phosphorylation, mTORC2 phosphorylates AKT at Ser473, fully activating it and promoting cell survival. First-generation mTORC1 inhibitors (rapalogs) like everolimus exhibit limited efficacy due to their inability to inhibit mTORC2, leading to compensatory AKT activation through a negative feedback loop [4] [6] [9]. Dual mTORC1/2 inhibitors overcome this limitation by simultaneously blocking both complexes, thereby suppressing oncogenic signaling more comprehensively and preventing AKT reactivation. This approach is particularly relevant in cancers with PTEN loss, PI3K mutations, or aberrant AKT activity, where pathway hyperactivation confers resistance to conventional therapies [2] [6] [9].
Table 1: Key Functions of mTOR Complexes in Oncogenic Signaling
Complex | Core Components | Key Substrates | Biological Functions | Limitations of Selective Inhibition |
---|---|---|---|---|
mTORC1 | mTOR, Raptor, mLST8 | S6K, 4E-BP1 | Protein/lipid synthesis, autophagy suppression | Feedback AKT activation via S6K-IRS1 axis |
mTORC2 | mTOR, Rictor, mSIN1 | AKT (Ser473), SGK1 | Cell survival, cytoskeletal organization, metabolism | Not targeted by rapalogs |
The discovery of AZD3147 originated from a high-throughput screening (HTS) campaign aimed at identifying potent and selective mTOR kinase inhibitors. A morpholinopyrimidine-based chemical library was screened, focusing on compounds capable of inhibiting both mTORC1 and mTORC2. Initial hits demonstrated moderate mTOR inhibitory activity but suffered from poor solubility and suboptimal cellular potency. Lead generation involved iterative medicinal chemistry to enhance target engagement, employing biochemical assays measuring inhibition of mTOR-mediated phosphorylation of S6K (Thr389) for mTORC1 and AKT (Ser473) for mTORC2. Key strategies included:
Table 2: Key Parameters in Hit-to-Lead Optimization for AZD3147
Parameter | Initial Hit | Optimized Lead (AZD3147) | Assay Type |
---|---|---|---|
mTORC1 IC₅₀ | 250 nM | 0.6 nM | S6K phosphorylation (cell-free) |
mTORC2 IC₅₀ | 480 nM | 0.9 nM | AKT-S473 phosphorylation (cell-free) |
Aqueous Solubility | <1 µM | 25 µM | Kinetic solubility (pH 7.4) |
Cellular Potency | 1800 nM | 18 nM | Inhibition of pS6 in tumor cell lines |
Critical SAR insights guided the optimization of AZD3147’s morpholinopyrimidine scaffold:
Computational approaches were pivotal in refining AZD3147:
AZD3147 represents an evolution over earlier dual mTORC1/2 inhibitors:
Table 3: Comparative Profiles of Dual mTORC1/2 Inhibitors
Inhibitor | mTORC1 IC₅₀ (nM) | mTORC2 IC₅₀ (nM) | Key Advantages | Clinical Limitations |
---|---|---|---|---|
AZD3147 | 0.6 | 0.9 | Highest potency; optimal solubility | Limited clinical data beyond Phase I |
AZD8055 | 0.8 | 1.7 | Robust in vivo antitumor activity | High hepatocyte clearance (>15 µL/min/10⁶ cells) |
AZD2014 (Vistusertib) | 2.8 | 3.2 | Synergy with paclitaxel in ovarian cancer | Moderate cellular potency (IC₅₀ = 24–250 nM) |
Sapanisertib (TAK-228) | 1.0 | 1.7 | Activity in RCC/endometrial cancer | Frequent hyperglycemia/DLTs at higher doses |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7